Ethyl 2-amino-4-pyrazin-2-ylbutanoate;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-4-pyrazin-2-ylbutanoate;dihydrochloride is a chemical compound with the molecular formula C10H16ClN3O2 and a molecular weight of 245.71 g/mol . This compound is known for its unique structure, which includes a pyrazine ring, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-4-pyrazin-2-ylbutanoate;dihydrochloride typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring is synthesized through a cyclization reaction involving suitable precursors.
Amino Group Introduction: The amino group is introduced via nucleophilic substitution reactions.
Esterification: The ester group is formed through esterification reactions involving ethanol and appropriate carboxylic acid derivatives.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure consistent reaction conditions and high yield.
Purification: The compound is purified using techniques such as recrystallization and chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-pyrazin-2-ylbutanoate;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the amino and ester groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the pyrazine ring.
Reduction: Reduced forms of the ester and amino groups.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl 2-amino-4-pyrazin-2-ylbutanoate;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-4-pyrazin-2-ylbutanoate;dihydrochloride involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, and metabolism.
Comparison with Similar Compounds
Ethyl 2-amino-4-pyrazin-2-ylbutanoate;dihydrochloride can be compared with other similar compounds such as:
2-Aminopyrimidine Derivatives: These compounds share similar structural features and biological activities.
2-(Pyridin-2-yl) Pyrimidine Derivatives: Known for their anti-fibrotic and anti-inflammatory properties
Uniqueness
This compound is unique due to its specific pyrazine ring structure, which imparts distinct chemical and biological properties.
List of Similar Compounds
- 2-Aminopyrimidine
- 2-(Pyridin-2-yl) Pyrimidine
- 2-Aminopyrazine
Properties
IUPAC Name |
ethyl 2-amino-4-pyrazin-2-ylbutanoate;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2.2ClH/c1-2-15-10(14)9(11)4-3-8-7-12-5-6-13-8;;/h5-7,9H,2-4,11H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOWSZDCMHLOPPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=NC=CN=C1)N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.